molecular formula C10H14O3 B8296172 2-(2-Hydroxymethyl-phenoxy)-propan-1-ol

2-(2-Hydroxymethyl-phenoxy)-propan-1-ol

Cat. No. B8296172
M. Wt: 182.22 g/mol
InChI Key: YKMHAVRSCVOHRY-UHFFFAOYSA-N
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Patent
US09403835B2

Procedure details

Manganese dioxide (4.02 g; 26.3 mmol; 5 eq.) was added to a solution of 2-(2-hydroxymethyl-phenoxy)-propan-1-ol (960 mg; 5.3 mmol; 1 eq.) in DCM (50 mL) and the resulting mixture was stirred at room temperature for 1.5 hour. The suspension was filtered through a short plug of Celite®. The solution was washed with water, dried over magnesium sulfate and concentrated in vacuo to afford the title compound (705 mg, 74%) as a colourless oil. UPLC/MS: (MS+) 181.1 ([M+H]+).
Quantity
960 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.02 g
Type
catalyst
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:13]=[CH:12][CH:11]=[CH:10][C:4]=1[O:5][CH:6]([CH3:9])[CH2:7][OH:8]>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[OH:8][CH2:7][CH:6]([CH3:9])[O:5][C:4]1[CH:10]=[CH:11][CH:12]=[CH:13][C:3]=1[CH:2]=[O:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
960 mg
Type
reactant
Smiles
OCC1=C(OC(CO)C)C=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
4.02 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 1.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a short plug of Celite®
WASH
Type
WASH
Details
The solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OCC(OC1=C(C=O)C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 705 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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